N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride
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Overview
Description
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is a chemical compound with the molecular formula C10H17ClN4O2 and a molecular weight of 260.72 . This compound features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and an acetamide group. It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride involves several steps. One common method includes the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction forms the 1,2,4-oxadiazole ring, which is then further functionalized to introduce the piperidine and acetamide groups. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Cyclization: The oxadiazole ring can participate in cyclization reactions under appropriate conditions
Scientific Research Applications
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The compound is used as a reagent in proteomics research to study protein interactions and functions.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents, particularly those targeting infectious diseases and neurodegenerative disorders
Antimicrobial Research: The compound has shown potential as an anti-infective agent, with activity against various bacterial and viral pathogens.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring but with different substituents, leading to distinct chemical properties.
1,2,4-oxadiazole derivatives: Various derivatives of 1,2,4-oxadiazole have been synthesized, each with unique biological activities and applications.
Properties
Molecular Formula |
C10H17ClN4O2 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9;/h11H,3-6H2,1-2H3,(H,13,15);1H |
InChI Key |
RHNOJFVMEZQRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2(CCNCC2)NC(=O)C.Cl |
Origin of Product |
United States |
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